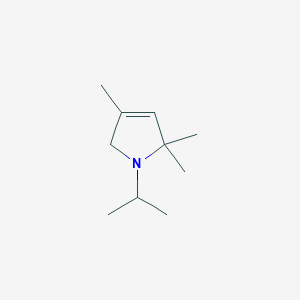
4-Chloro-3-fluoro-pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-fluoro-pyridine 1-oxide (CFPO) is a chemical compound that has been the subject of extensive scientific research due to its various applications in the field of chemistry and biochemistry. CFPO is a pyridine derivative that is commonly used as a building block in the synthesis of various organic compounds.
Applications De Recherche Scientifique
4-Chloro-3-fluoro-pyridine 1-oxide has been extensively used in scientific research due to its various applications. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 4-Chloro-3-fluoro-pyridine 1-oxide has also been used as a starting material in the synthesis of pyridine-containing natural products.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-fluoro-pyridine 1-oxide is not well understood. However, it has been suggested that 4-Chloro-3-fluoro-pyridine 1-oxide may act as a nucleophile in various chemical reactions due to the presence of the oxygen atom in the pyridine ring.
Effets Biochimiques Et Physiologiques
4-Chloro-3-fluoro-pyridine 1-oxide has not been extensively studied for its biochemical and physiological effects. However, it has been reported that 4-Chloro-3-fluoro-pyridine 1-oxide can cause irritation to the skin, eyes, and respiratory tract.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-3-fluoro-pyridine 1-oxide has several advantages in lab experiments, including its high reactivity and selectivity in various chemical reactions. However, it also has several limitations, including its high cost and toxicity.
Orientations Futures
For 4-Chloro-3-fluoro-pyridine 1-oxide research include the development of new synthesis methods, investigation of its biochemical and physiological effects, and its potential in the synthesis of natural products, pharmaceuticals, and materials.
Propriétés
Numéro CAS |
127108-51-4 |
|---|---|
Nom du produit |
4-Chloro-3-fluoro-pyridine 1-oxide |
Formule moléculaire |
C5H3ClFNO |
Poids moléculaire |
147.53 g/mol |
Nom IUPAC |
4-chloro-3-fluoro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3ClFNO/c6-4-1-2-8(9)3-5(4)7/h1-3H |
Clé InChI |
NOUWIWISPLZJHT-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CC(=C1Cl)F)[O-] |
SMILES canonique |
C1=C[N+](=CC(=C1Cl)F)[O-] |
Synonymes |
Pyridine, 4-chloro-3-fluoro-, 1-oxide (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)
